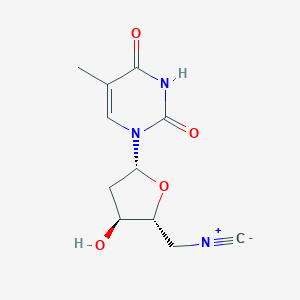
5'-Isocyano-5'-deoxythymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5'-Isocyano-5'-deoxythymidine, also known as ICT, is a nucleoside analog that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that has been synthesized using a variety of methods and has been found to have a range of biochemical and physiological effects.
科学的研究の応用
5'-Isocyano-5'-deoxythymidine has been studied extensively for its potential applications in scientific research. It has been found to have antiviral activity against a range of viruses, including HIV, herpes simplex virus, and cytomegalovirus. It has also been found to have anticancer activity, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 5'-Isocyano-5'-deoxythymidine has been used as a tool in molecular biology research, as it can be incorporated into DNA and RNA and used as a probe to study DNA and RNA synthesis.
作用機序
The mechanism of action of 5'-Isocyano-5'-deoxythymidine is not fully understood, but it is thought to involve the inhibition of viral or cancer cell replication by interfering with DNA synthesis. 5'-Isocyano-5'-deoxythymidine is incorporated into DNA and RNA during synthesis, causing chain termination and preventing further replication. Additionally, it has been suggested that 5'-Isocyano-5'-deoxythymidine may inhibit the activity of enzymes involved in DNA synthesis, such as DNA polymerase.
生化学的および生理学的効果
5'-Isocyano-5'-deoxythymidine has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the expression of genes involved in cell proliferation. Additionally, 5'-Isocyano-5'-deoxythymidine has been found to modulate the immune system, enhancing the activity of natural killer cells and T cells.
実験室実験の利点と制限
One of the main advantages of 5'-Isocyano-5'-deoxythymidine for lab experiments is its versatility. It can be used as a tool in molecular biology research, as well as a potential therapeutic agent for viral infections and cancer. Additionally, it is relatively easy to synthesize and has been found to be stable in a variety of conditions. However, one limitation of 5'-Isocyano-5'-deoxythymidine is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring is necessary to ensure the safety of lab experiments.
将来の方向性
There are many potential future directions for research on 5'-Isocyano-5'-deoxythymidine. One area of interest is the development of new analogs with improved antiviral and anticancer activity. Additionally, there is potential for the use of 5'-Isocyano-5'-deoxythymidine in combination with other drugs or therapies to enhance its efficacy. Further studies are also needed to fully understand the mechanism of action of 5'-Isocyano-5'-deoxythymidine and its effects on the immune system. Finally, there is potential for the use of 5'-Isocyano-5'-deoxythymidine as a diagnostic tool for viral infections and cancer, as it can be incorporated into DNA and RNA and used as a probe for detection.
合成法
There are several methods for synthesizing 5'-Isocyano-5'-deoxythymidine, including the reaction of thymidine with cyanogen bromide and the reaction of 5-iodo-2'-deoxyuridine with potassium cyanate. The most common method involves the reaction of 5-iodo-2'-deoxyuridine with potassium cyanate in the presence of a base, such as triethylamine, to produce 5'-Isocyano-5'-deoxythymidine. This method has been found to be efficient and reproducible, and has been used in many studies to synthesize 5'-Isocyano-5'-deoxythymidine.
特性
CAS番号 |
132101-22-5 |
|---|---|
製品名 |
5'-Isocyano-5'-deoxythymidine |
分子式 |
C11H13N3O4 |
分子量 |
251.24 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-hydroxy-5-(isocyanomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13N3O4/c1-6-5-14(11(17)13-10(6)16)9-3-7(15)8(18-9)4-12-2/h5,7-9,15H,3-4H2,1H3,(H,13,16,17)/t7-,8+,9+/m0/s1 |
InChIキー |
GBWQKYUVGHOFTL-DJLDLDEBSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)C[N+]#[C-])O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C[N+]#[C-])O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C[N+]#[C-])O |
同義語 |
5'-isocyano-5'-deoxythymidine 5-ICDT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



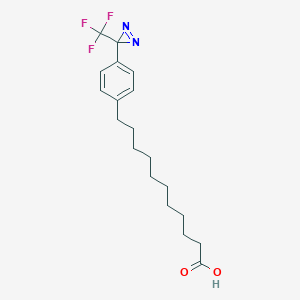
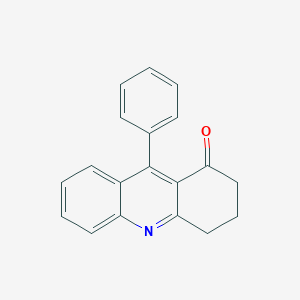
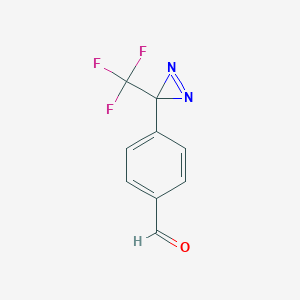
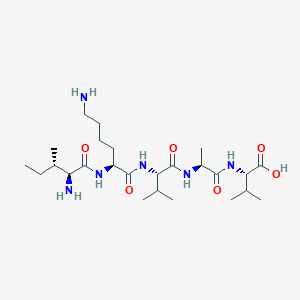
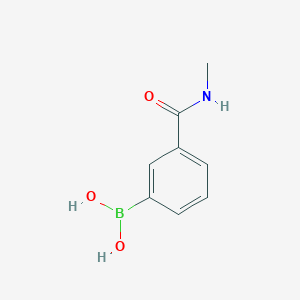
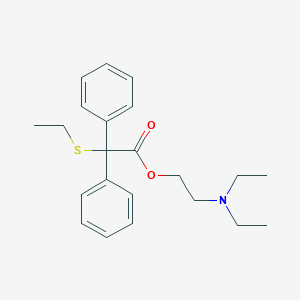
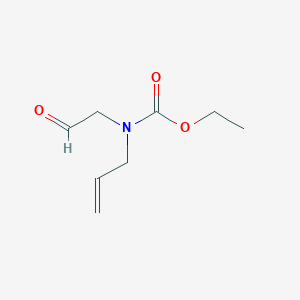
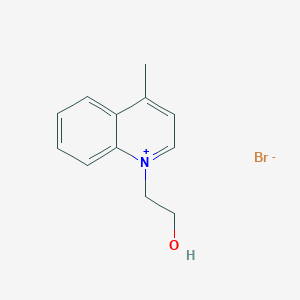
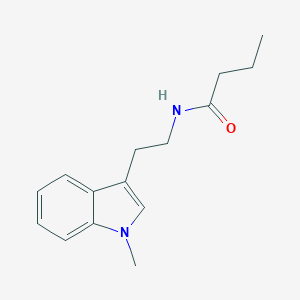
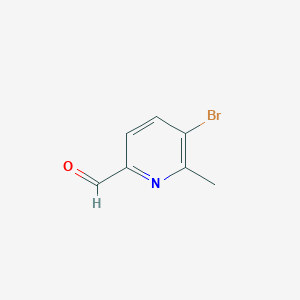
![2,3-Dimethylbenzo[d]thiazol-3-ium methyl sulfate](/img/structure/B141201.png)
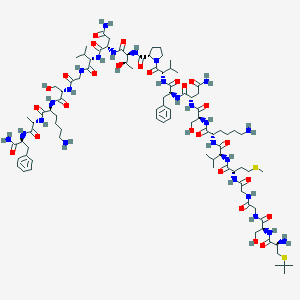
![2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine](/img/structure/B141204.png)
![5-Methyl-octahydro-pyrrolo[3,4-C]pyridine](/img/structure/B141208.png)